molecular formula C8H6FNO B8061409 5-Fluoro-4-hydroxy-2-methylbenzonitrile

5-Fluoro-4-hydroxy-2-methylbenzonitrile

Cat. No.: B8061409
M. Wt: 151.14 g/mol
InChI Key: NTLSSYZIJXEAJJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-2-methylbenzonitrile (CAS 1394936-27-6) is a fluorinated benzonitrile derivative of interest in advanced chemical research and development. This compound, with a molecular formula of C8H6FNO and a molecular weight of 151.14 g/mol, serves as a versatile synthetic intermediate and building block in medicinal chemistry and materials science . The strategic incorporation of fluorine, a hydroxy group, and a nitrile group on the aromatic ring makes this compound a valuable precursor for constructing more complex molecules. Researchers utilize its structure in exploring structure-activity relationships, particularly in the synthesis of potential pharmaceutical candidates and agrochemicals. The nitrile group can be transformed into other functional groups, such as amides or carboxylic acids, while the hydroxy group allows for further functionalization via etherification or esterification. The fluorine atom is often used to modulate electronic properties, metabolic stability, and bioavailability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all stated hazard statements and precautionary measures during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-hydroxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLSSYZIJXEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile

Established Synthetic Pathways

The synthesis of 5-Fluoro-4-hydroxy-2-methylbenzonitrile is typically achieved through multi-step sequences that build upon readily available starting materials. These pathways are designed to introduce the requisite functional groups in a controlled and regioselective manner.

Multi-Step Synthesis from Precursors

One potential synthetic route could commence with a substituted toluene derivative, such as 2-fluoro-5-methylphenol. The synthesis would then proceed through the following hypothetical steps:

Nitration: The precursor would first undergo nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing hydroxyl and methyl groups would guide the nitro group to the desired position.

Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride in acidic medium. This step yields an aniline derivative.

Diazotization and Cyanation (Sandmeyer Reaction): The resulting amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) cyanide solution to introduce the nitrile functionality. wikipedia.org

This sequence of reactions allows for the systematic construction of the target molecule, with each step building upon the previous one to introduce the necessary functional groups in the correct orientation.

Strategies for Introducing Nitrile and Fluorine Functionalities

The introduction of the nitrile and fluorine groups are key steps in the synthesis of this compound and can be achieved through various methods.

Introduction of the Nitrile Group:

Sandmeyer Reaction: As mentioned previously, the Sandmeyer reaction is a classic and widely used method for introducing a nitrile group onto an aromatic ring. wikipedia.org It involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. This method is particularly useful when starting from an amino-substituted precursor.

From Aldehydes: An alternative route involves the conversion of a corresponding benzaldehyde (B42025) derivative. For instance, a similar compound, 4-fluoro-2-methylbenzonitrile (B118529), can be synthesized from 4-fluoro-2-methylbenzaldehyde. This process typically involves the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by a dehydration step to yield the nitrile. mdpi.com

Introduction of the Fluorine Group:

Balz-Schiemann Reaction: This reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline.

Nucleophilic Aromatic Substitution (SNAr): In some cases, a fluorine atom can be introduced via a nucleophilic aromatic substitution reaction, where a good leaving group (such as a nitro or chloro group) on an activated aromatic ring is displaced by a fluoride (B91410) ion. The success of this reaction is highly dependent on the electronic nature of the substrate.

Advanced and Emerging Synthetic Approaches

In addition to the classical synthetic routes, modern organic chemistry offers more advanced and efficient methods for the synthesis of complex molecules like this compound. These approaches often involve the use of transition metal catalysts to achieve high selectivity and yields under milder reaction conditions.

Catalytic Synthesis Techniques

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of aromatic nitriles. These techniques offer significant advantages over traditional methods, including higher functional group tolerance and milder reaction conditions.

Palladium-catalyzed cyanation has emerged as a powerful tool for the synthesis of aryl nitriles from aryl halides or triflates. nih.govnih.gov This method offers a direct and efficient way to introduce the nitrile group and is compatible with a wide range of functional groups, including phenols. organic-chemistry.org

In a typical palladium-catalyzed cyanation reaction, an aryl halide (e.g., an aryl bromide or iodide) is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and good reactivity. organic-chemistry.org The reaction conditions are generally mild, and the catalyst loadings can be kept low, making this an attractive method for industrial applications.

A general scheme for the palladium-catalyzed cyanation of an aryl halide is shown below:

Table 1: Key Components in Palladium-Catalyzed Cyanation

ComponentRoleExamples
Aryl Halide SubstrateAryl bromides, Aryl iodides
Cyanide Source Provides the nitrile groupZinc cyanide (Zn(CN)₂), Potassium ferrocyanide (K₄[Fe(CN)₆])
Palladium Catalyst Facilitates the coupling reactionPd(OAc)₂, Pd₂(dba)₃, Palladacycles
Ligand Stabilizes the catalyst and promotes the reactionPhosphine (B1218219) ligands (e.g., dppf, XPhos)
Base Activates the catalyst and neutralizes byproductsPotassium acetate (KOAc)
Solvent Reaction mediumDioxane, THF, Water

This table summarizes the essential components and their roles in a typical palladium-catalyzed cyanation reaction.

While transition metal catalysis is highly effective, there is a growing interest in developing synthetic methods that avoid the use of expensive and potentially toxic metals. Transition-metal-free approaches for the synthesis of polysubstituted aromatic compounds are an active area of research. mdpi.comnih.govacs.org

These methods often rely on the inherent reactivity of the starting materials and the use of strong bases or other promoters to facilitate the desired transformations. For the synthesis of functionalized benzonitriles, these approaches might involve, for example, base-promoted cyclization reactions or nucleophilic aromatic substitution reactions under specific conditions. While still an emerging field, transition-metal-free synthesis holds promise for developing more sustainable and cost-effective routes to complex molecules like this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety. In the context of synthesizing substituted benzonitriles, this involves careful consideration of solvents, reagents, and reaction efficiency.

The choice of solvent is a critical factor in green synthesis. Ideally, solvents should be non-toxic, renewable, and have a low environmental impact. In the synthesis of related compounds like 4-fluoro-2-methylbenzonitrile, various solvents have been investigated to optimize reaction outcomes while adhering to green chemistry principles. A patent for a related synthesis highlights the preference for alcohols like ethanol over more hazardous options. google.com The use of greener solvents like glucose in an aqueous solution of potassium carbonate has also been explored for the synthesis of related heterocyclic compounds, demonstrating a move away from traditional volatile organic solvents.

SolventRationale for Use
EthanolA bio-based solvent with lower toxicity compared to many traditional organic solvents. google.com
TolueneUsed in specific steps where its azeotropic properties can be advantageous for water removal, though its use is minimized where possible. google.com
WaterThe ultimate green solvent, used in eco-friendly reduction methods for related nitrile compounds.

Optimization involves not just the choice of solvent but also minimizing the volume used and enabling recycling.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Photoredox Catalysis in Fluorination

Modern synthetic chemistry has seen the emergence of powerful new techniques, including photoredox catalysis, for the formation of carbon-fluorine bonds. These methods often operate under mild conditions and can offer high selectivity. The fluorination of arenes can be achieved using various catalysts, including those based on palladium, nickel, and scandium, in conjunction with electrophilic fluorine sources like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). beilstein-journals.org

Photoredox catalysis, in particular, utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. The application of this technology could provide a novel and efficient route to this compound by allowing for the direct C-H fluorination of a 4-hydroxy-2-methylbenzonitrile (B169208) precursor, potentially with high regioselectivity under mild conditions.

Regioselective Synthesis and Isomer Control

The synthesis of substituted aromatic compounds like this compound presents the challenge of controlling the position of the substituents on the aromatic ring. The directing effects of the existing methyl, hydroxyl, and nitrile groups on the precursor molecule will influence the position of the incoming fluorine atom.

Optimization of Reaction Conditions and Yields

To develop a practical and scalable synthesis, it is essential to optimize reaction conditions to maximize the yield and purity of the final product. This involves systematically varying parameters such as temperature, reaction time, and reagent stoichiometry.

For example, in the synthesis of a related compound, 4-fluoro-2-methylbenzonitrile, the conversion of an intermediate oxime to the final nitrile was optimized by testing different reagents and temperatures. The use of sodium bisulphate monohydrate as a dehydrating agent at a reflux temperature of 110-115°C in toluene was found to be effective. google.com

A systematic approach to optimization, as illustrated in the fluorination of a different heterocyclic system, can lead to significant improvements in yield.

Table 1: Example of Reaction Optimization for a Fluorination Reaction

EntryEquivalents of Selectfluor®Temperature (°C)Time (h)Yield (%)
11.22524Low
22.02524Moderate
32.080 (Reflux)12Increased
42.0120194

This data is illustrative and based on the optimization of a fluorination reaction of a benzo[e] umich.eduutexas.edutriazin-7(1H)-one derivative, demonstrating a typical optimization process. researchgate.net

By carefully optimizing each step of the synthetic route, it is possible to develop an efficient and high-yielding process for the production of this compound.

Chemical Reactivity and Derivatization Studies of 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo both hydrolysis to form carboxylic acids and reduction to yield primary amines.

The hydrolysis of benzonitriles to their corresponding benzoic acids is a well-established transformation that can be carried out under either acidic or basic conditions. The reaction typically proceeds through a benzamide intermediate. Studies on para-substituted benzonitriles have shown that they are hydrolyzed to the corresponding benzoic acids. For instance, the closely related compound, 4-fluoro-2-methylbenzonitrile (B118529), can be directly hydrolyzed under strongly basic conditions to produce 4-fluoro-2-methylbenzoic acid.

ReactantConditionsProduct
4-Fluoro-2-methylbenzonitrileStrong Base, Heat4-Fluoro-2-methylbenzoic acid

The nitrile group can be reduced to a primary amine. This transformation is of significant synthetic utility. Common methods for the reduction of aromatic nitriles include catalytic hydrogenation using catalysts such as Raney nickel, platinum, or rhodium. Another effective method is the use of metal hydrides, although specific conditions may be required.

For example, the reduction of substituted benzonitrile (B105546) pesticides has been studied, indicating that this functional group is amenable to reduction in complex molecules. The choice of reducing agent and reaction conditions is crucial to achieve high yields and selectivity, avoiding over-reduction or side reactions.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of 5-Fluoro-4-hydroxy-2-methylbenzonitrile, while often utilized in substitution and hydrolysis reactions, also possesses the capability to participate in cycloaddition reactions. Specifically, the carbon-nitrogen triple bond can act as a dipolarophile in (3+2) cycloaddition reactions. These reactions are a powerful method for constructing five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry.

In this type of reaction, a 1,3-dipole, such as a nitrile imine generated in situ, reacts with the benzonitrile derivative to yield heterocyclic structures like pyrazolines. mdpi.com For instance, studies on fluorinated nitrile imines have shown that they readily undergo (3+2) cycloadditions with various dipolarophiles. mdpi.com The reaction with an aromatic nitrile like this compound would involve the 1,3-dipole adding across the C≡N triple bond. The regioselectivity and stereoselectivity of such cycloadditions are influenced by both steric and electronic factors, including the electronic nature of the substituents on the aromatic ring and the 1,3-dipole. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the kinetic and thermodynamic favorability of different reaction pathways and resulting isomers. mdpi.com

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is adorned with four different substituents, each exerting a distinct electronic influence. This complex substitution pattern dictates the molecule's reactivity and regioselectivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The outcome of such a reaction on this compound is governed by the cumulative directing effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director. The methyl (-CH3) group is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. Conversely, the cyano (-CN) group is a strong deactivating group and a meta-director. The fluoro (-F) group is deactivating due to its strong inductive effect but is considered an ortho-, para-director because of its resonance effect.

Given these competing influences, the hydroxyl group's potent activating and directing effect is expected to dominate, directing incoming electrophiles to the positions ortho to it (C3 and C5). However, the C5 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the hydroxyl group and meta to the cyano group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Position on Ring Activating/Deactivating Directing Effect
-OH C4 Strongly Activating Ortho, Para
-CH3 C2 Activating Ortho, Para
-F C5 Deactivating Ortho, Para

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl fluorides, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov The fluorine atom is an excellent leaving group in these reactions, often showing greater reactivity than other halogens like chlorine or bromine. nih.gov The presence of the strongly electron-withdrawing cyano group on the ring of this compound makes the molecule a candidate for SNAr reactions, primarily involving the displacement of the fluoride (B91410) ion.

Research on related compounds like 4-fluoro-2-methylbenzonitrile has demonstrated its utility in SNAr reactions for synthesizing active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs). ossila.com For example, 4-fluoro-2-methylbenzonitrile reacts with bicarbazole via nucleophilic aromatic substitution to produce emitters with thermally activated delayed fluorescence (TADF) characteristics. ossila.com Similarly, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org In the case of this compound, a suitable nucleophile could replace the fluorine atom at the C5 position, a reaction facilitated by the electron-withdrawing nature of the para-cyano group.

Table 2: Examples of Nucleophilic Aromatic Substitution on Related Fluoro-benzonitriles

Starting Material Nucleophile Product Application
4-Fluoro-2-methylbenzonitrile Bicarbazole 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) TADF Emitter for OLEDs ossila.com
3,4-Difluorobenzonitrile Hydroquinone 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile Herbicide Intermediate nih.gov

Influence of Substituents (Fluoro, Hydroxy, Methyl, Cyano) on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are a direct consequence of the interplay between its four distinct substituents.

Fluoro (-F) Group: The fluorine atom has a dual role. In EAS, its strong negative inductive effect deactivates the ring, while its positive resonance effect directs incoming electrophiles to the ortho and para positions. In SNAr reactions, it serves as an excellent leaving group, activated by para- and ortho-positioned electron-withdrawing groups. mdpi.com

Hydroxy (-OH) Group: As a potent electron-donating group, it strongly activates the ring towards EAS and directs substitution to the ortho and para positions. Its presence enhances the nucleophilicity of the aromatic ring.

Methyl (-CH3) Group: This is a weakly electron-donating group that activates the ring for EAS and exhibits ortho-, para-directing effects. orientjchem.org Its presence can also enhance the thermal stability of derivative compounds. ossila.com

Cyano (-CN) Group: The nitrile group is strongly electron-withdrawing through both induction and resonance. orientjchem.org This deactivates the ring towards EAS and directs incoming electrophiles to the meta position. Crucially, this strong electron-withdrawing character is essential for activating the ring towards SNAr, particularly for the displacement of a leaving group (like fluorine) located at the ortho or para positions relative to it.

For this compound, the combined effect of these substituents makes the molecule highly polarized. The powerful activating effect of the -OH group dictates the regioselectivity of EAS, while the strong withdrawing nature of the -CN group, in concert with the fluorine atom's capacity as a leaving group, governs its potential in SNAr reactions.

Synthesis of Novel Analogues and Derivatives

This compound is a versatile building block for the synthesis of more complex molecules and novel analogues, leveraging the reactivity of its functional groups. ossila.comchemimpex.com

Heterocyclic Appendage Incorporation

The nitrile functional group is a particularly useful handle for the incorporation of heterocyclic appendages. It can be chemically transformed into various nitrogen-containing heterocycles, a common strategy in drug discovery.

One prominent example is the synthesis of 1,2,4-oxadiazole derivatives. This can be achieved by first converting the benzonitrile into an N'-hydroxybenzamidine intermediate by reacting it with hydroxylamine. nih.gov This intermediate can then be cyclized with various reagents, such as substituted benzoic acids, to form the 1,2,4-oxadiazole ring system. This method has been used to link 5-fluorouracil, a pyrimidine analog, to an oxadiazole ring, creating derivatives with potential anticancer activity. nih.gov Another approach involves multicomponent reactions like the Biginelli reaction, which can be used to synthesize dihydropyrimidines, uracils, and thiouracils from aldehydes, beta-ketoesters, and (thio)urea, demonstrating a pathway to pyrimidine-based structures. chemijournal.com

Table 3: Synthetic Pathways for Heterocycle Incorporation from Benzonitriles

Reaction Type Reagents Intermediate Final Heterocycle
Oxadiazole Synthesis 1. NH2OH·HCl, Et3N2. Substituted Benzoic Acid N'-hydroxybenzamidine 1,2,4-Oxadiazole nih.gov

Structure-Reactivity Relationship in Derivatives

The reactivity of derivatives of this compound is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. The interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing fluoro (-F) and nitrile (-CN) groups, dictates the susceptibility of the molecule to various chemical transformations.

The hydroxyl group at the C4 position is a strong activating group due to its ability to donate electron density to the benzene ring through resonance. This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. However, in this specific molecule, the positions ortho to the hydroxyl group are already substituted (by the fluoro and methyl groups). The methyl group at C2 is a weak activating group, donating electron density via hyperconjugation and induction.

Conversely, the nitrile group at C1 and the fluorine atom at C5 are deactivating groups, withdrawing electron density from the ring inductively. The nitrile group is a particularly strong deactivating group, significantly reducing the nucleophilicity of the aromatic ring. The fluorine atom also exerts a strong inductive electron-withdrawing effect due to its high electronegativity. However, like other halogens, it can donate a lone pair of electrons through resonance, an effect that is generally weaker than its inductive withdrawal.

In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing nitrile and fluoro groups enhances the ring's susceptibility to attack by nucleophiles, particularly at positions ortho and para to these groups. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by a strong electron-withdrawing group in the para position.

The derivatization of the hydroxyl group, for instance, through O-alkylation or O-acylation, would alter the electronic landscape of the molecule. Conversion of the -OH group to an ether (-OR) or ester (-OCOR) group would diminish its electron-donating capacity, thereby further deactivating the ring towards EAS.

The following interactive data table summarizes the expected influence of various substituents on the reactivity of the benzonitrile core in derivatives of this compound, based on established principles of physical organic chemistry.

Substituent GroupPositionElectronic EffectInfluence on Electrophilic Aromatic Substitution (EAS)Influence on Nucleophilic Aromatic Substitution (SNAr)
-CN (Nitrile)C1Strongly Electron-Withdrawing (Inductive and Resonance)Strongly Deactivating, Meta-DirectingActivating
-CH₃ (Methyl)C2Weakly Electron-Donating (Inductive and Hyperconjugation)Weakly Activating, Ortho, Para-DirectingDeactivating
-OH (Hydroxyl)C4Strongly Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive)Strongly Activating, Ortho, Para-DirectingDeactivating
-F (Fluoro)C5Strongly Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance)Deactivating, Ortho, Para-DirectingActivating

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, the mechanisms of its chemical transformations can be inferred from the well-established reaction mechanisms of similarly substituted aromatic compounds.

O-Alkylation of the Phenolic Hydroxyl Group:

One of the most common transformations for a phenol (B47542) is O-alkylation to form an ether. This reaction typically proceeds via a Williamson ether synthesis mechanism. In the first step, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base is crucial; a relatively strong base is required to achieve complete deprotonation.

The resulting phenoxide anion then acts as a nucleophile and attacks an alkyl halide (or another suitable electrophile) in an SN2 reaction. The reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide. The steric hindrance around the oxygen atom and at the electrophilic carbon of the alkylating agent can significantly affect the reaction rate. Given the presence of a methyl group ortho to the hydroxyl group in this compound, some steric hindrance can be anticipated, which might necessitate the use of less bulky alkylating agents or more forcing reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom at the C5 position can potentially be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing nitrile group para to the fluorine atom strongly activates the ring for this type of reaction.

The mechanism involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions, and importantly, onto the electron-withdrawing nitrile group, which provides significant stabilization.

In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, often better than other halogens, because its strong inductive effect enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack.

The following interactive data table outlines the key mechanistic steps for these two important transformations.

TransformationReaction TypeKey Mechanistic StepsRole of Substituents
O-AlkylationWilliamson Ether Synthesis (SN2)1. Deprotonation of the phenolic -OH group by a base to form a phenoxide anion. 2. Nucleophilic attack of the phenoxide on an alkyl halide.- The acidity of the -OH group is influenced by all ring substituents.
  • The ortho-methyl group may introduce steric hindrance.
  • Displacement of FluorineNucleophilic Aromatic Substitution (SNAr)1. Nucleophilic attack at the carbon bearing the fluorine atom (rate-determining step).
  • Formation of a resonance-stabilized Meisenheimer complex.
  • Elimination of the fluoride leaving group to restore aromaticity.
  • - The para-nitrile group is crucial for stabilizing the Meisenheimer complex.
  • The fluoro group acts as a good leaving group.
  • Structural Elucidation and Advanced Spectroscopic Methodologies for 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Fluoro-4-hydroxy-2-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would be required for an unambiguous structural assignment.

    Proton (¹H) NMR Spectroscopic Analysis

    Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) would be critical for assigning each proton to its specific position on the benzene (B151609) ring.

    Table 1: Predicted ¹H NMR Data for this compound

    Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
    Aromatic-H 6.8 - 7.5 d or dd J(H,H) and J(H,F)
    Aromatic-H 6.8 - 7.5 d or dd J(H,H) and J(H,F)
    Methyl-H₃ 2.0 - 2.5 s N/A
    Hydroxyl-OH 4.5 - 6.0 s (broad) N/A

    (Note: This table is predictive and requires experimental data for validation.)

    Carbon-13 (¹³C) NMR Spectroscopic Analysis

    Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, the methyl carbon, and the nitrile carbon would be observed. The influence of the electron-withdrawing fluorine and nitrile groups, as well as the electron-donating hydroxyl and methyl groups, would affect the chemical shifts of the aromatic carbons.

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon Assignment Predicted Chemical Shift (ppm)
    Aromatic-C 110 - 160
    Aromatic-C 110 - 160
    Aromatic-C 110 - 160
    Aromatic-C 110 - 160
    Aromatic-C-F 150 - 170 (d, J(C,F))
    Aromatic-C-OH 150 - 160
    Methyl-C 15 - 25
    Nitrile-C 115 - 125

    (Note: This table is predictive and requires experimental data for validation.)

    Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

    Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom. The chemical shift of this signal and its coupling to nearby protons would provide further confirmation of the structure.

    Two-Dimensional NMR Techniques for Connectivity and Proximity

    Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms. COSY would establish proton-proton correlations, HSQC would link protons to their directly attached carbons, and HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the substitution pattern on the aromatic ring.

    Mass Spectrometry (MS)

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This data is critical for verifying the identity of the synthesized compound.

    Table 3: Predicted HRMS Data for this compound

    Ion Calculated Exact Mass Observed Exact Mass
    [M+H]⁺ C₈H₇FNO⁺ Data not available
    [M-H]⁻ C₈H₅FNO⁻ Data not available

    (Note: This table requires experimental data for completion.)

    Fragmentation Pattern Analysis for Structural Confirmation

    Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (molecular weight: 151.14 g/mol ), the fragmentation process is expected to follow pathways characteristic of substituted aromatic nitriles, phenols, and alkylbenzenes.

    Upon ionization, the molecular ion peak [M]•+ would be observed at m/z 151. The primary fragmentation pathways likely involve the loss of small, stable neutral molecules or radicals from the functional groups attached to the benzene ring. Key fragmentation steps can be predicted:

    Loss of a hydrogen radical (-H•): Cleavage of a C-H bond from the ortho-methyl group can lead to the formation of a stable benzylic cation, resulting in a fragment at m/z 150.

    Loss of carbon monoxide (-CO): A characteristic fragmentation for phenolic compounds, this involves the cleavage of the hydroxyl group and rearrangement, producing a peak at m/z 123.

    Loss of hydrogen cyanide (-HCN): A common fragmentation for benzonitriles, the expulsion of HCN from the molecular ion would yield a fragment at m/z 124.

    The relative abundance of these fragments provides a unique fingerprint that helps confirm the compound's identity and the specific arrangement of its substituents.

    Table 1: Predicted Mass Spectrometry Fragmentation for this compound

    m/z Value Proposed Fragment Ion Neutral Loss
    151 [C₈H₆FNO]•+ (Molecular Ion) -
    150 [C₈H₅FNO]•+ H•
    123 [C₇H₆FN]•+ CO

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

    Characteristic Functional Group Vibrations

    The IR spectrum of this compound is distinguished by absorption bands corresponding to its various functional moieties. scispace.com The nitrile group (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. chegg.comwpmucdn.com The hydroxyl (O-H) group is characterized by a strong, broad stretching band, generally found between 3200 and 3600 cm⁻¹. wpmucdn.com

    Vibrations associated with the aromatic ring and its substituents are also prominent. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. vscht.cz The carbon-carbon double bond stretches (C=C) within the aromatic ring produce a series of bands in the 1400-1620 cm⁻¹ range. vscht.cz The C-F stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

    Table 2: Characteristic IR Absorption Frequencies for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
    Aromatic C-H C-H Stretch 3000 - 3100 Medium
    Methyl (-CH₃) C-H Stretch 2850 - 3000 Medium
    Nitrile (-C≡N) C≡N Stretch 2220 - 2260 Medium, Sharp
    Aromatic Ring C=C Stretch 1400 - 1620 Medium to Weak

    Hydrogen Bonding Effects on Vibrational Spectra

    The presence of the hydroxyl group introduces the possibility of intermolecular hydrogen bonding, which significantly influences the IR spectrum. youtube.com Hydrogen bonding weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (a red shift) and the corresponding absorption band to become considerably broader. study.com In a concentrated sample or in the solid state, this effect is pronounced, leading to the characteristic broad envelope in the 3200-3600 cm⁻¹ region. In contrast, a very dilute solution in a non-polar solvent might show a sharper, less intense "free" O-H stretching peak at a higher frequency (~3600 cm⁻¹).

    Furthermore, the fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. nih.govnih.gov This can lead to the formation of C-F···H-O intermolecular interactions in the solid state, which may introduce additional complexities and subtle shifts in the vibrational spectra of the involved functional groups. ucla.edu

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π→π* transitions within the aromatic ring. Unsubstituted benzonitrile (B105546) typically exhibits a strong primary absorption band around 224 nm and a weaker, secondary band near 271 nm. latech.eduaip.org

    The substituents on the benzene ring—hydroxyl, methyl, fluoro, and nitrile groups—modify the electronic structure and thus shift the absorption maxima (λmax). The hydroxyl and methyl groups are electron-donating (auxochromes), while the nitrile group is electron-withdrawing. These groups collectively tend to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene or benzonitrile. nih.gov This is due to the extension of the conjugated π-system and the stabilization of the excited state.

    Table 3: Expected UV-Vis Absorption Maxima for this compound

    Transition Type Expected λmax (nm) Description
    π→π* ~230 - 250 Primary aromatic absorption band

    X-ray Crystallography and Solid-State Analysis

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

    Single Crystal X-ray Diffraction Data Collection and Refinement

    To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.

    The intensity and position of these reflections are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. The collected data is then processed, corrected for various experimental factors, and used to solve the crystal structure, typically through direct methods or Patterson synthesis. The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the observed pattern, a process quantified by the R-factor. While specific crystallographic data for this compound is not available in the consulted literature, the data that would be obtained from such an experiment is outlined in the table below. For reference, the structurally similar compound 4-Hydroxy-2-methylbenzonitrile (B169208) crystallizes in the monoclinic space group C 1 2/c 1. nih.gov

    Table 4: Representative Data from Single Crystal X-ray Diffraction Analysis

    Parameter Description Typical Value/Information
    Chemical Formula C₈H₆FNO -
    Formula Weight 151.14 g/mol -
    Crystal System The crystal lattice system (e.g., Monoclinic) To be determined
    Space Group The symmetry group of the crystal To be determined
    a, b, c Unit cell dimensions (Å) To be determined
    α, β, γ Unit cell angles (°) To be determined
    V Volume of the unit cell (ų) To be determined
    Z Number of molecules per unit cell To be determined

    Molecular Conformation and Packing in the Crystalline State

    To approximate the crystalline structure of this compound, we can analyze the crystallographic data of the closely related compound, 4-Hydroxy-2-methylbenzonitrile, which lacks the fluorine substituent. The crystallographic information for this analog provides a foundational model for predicting how this compound might arrange itself in a crystal lattice.

    The molecular conformation of this compound is expected to be largely planar due to the aromatic nature of the benzene ring. The substituents—a fluorine atom, a hydroxyl group, a methyl group, and a nitrile group—will lie in or very close to the plane of the ring. The introduction of the fluorine atom at the 5-position is not expected to cause significant steric hindrance that would force the other functional groups out of plane.

    The crystal packing of 4-Hydroxy-2-methylbenzonitrile is characterized by a monoclinic system with the space group C 1 2/c 1. nih.gov It is plausible that this compound would adopt a similar packing arrangement, driven by the strong intermolecular forces exerted by its functional groups. The unit cell parameters for 4-Hydroxy-2-methylbenzonitrile are detailed in the table below and serve as a reference for the potential packing of its fluorinated counterpart.

    Crystallographic Data for 4-Hydroxy-2-methylbenzonitrile
    ParameterValue
    Crystal SystemMonoclinic
    Space GroupC 1 2/c 1
    a (Å)13.0140
    b (Å)6.9530
    c (Å)14.9520
    α (°)90
    β (°)95.305
    γ (°)90

    Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

    The supramolecular structure of this compound in the solid state will be dictated by a network of intermolecular interactions. The presence of a hydroxyl group, a nitrile group, and a fluorine atom introduces the potential for a variety of non-covalent bonds.

    Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding originating from the hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, forming strong O-H···N interactions with the nitrogen atom of the nitrile group on an adjacent molecule. This type of interaction is a common and robust supramolecular synthon in crystal engineering. Additionally, the hydroxyl group's oxygen can act as a hydrogen bond acceptor.

    Halogen Bonding: The term halogen bond typically refers to the interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. While this is more common for heavier halogens like chlorine, bromine, and iodine, the possibility of fluorine participating in such interactions is a subject of ongoing research. nih.govnih.gov In most organic compounds, the fluorine atom does not possess a positive σ-hole and is therefore not expected to act as a halogen bond donor. chemistryviews.org Instead, interactions involving fluorine are more likely to be dominated by electrostatic and dispersion forces. It is unlikely that classical halogen bonding would be a dominant directional force in the crystal packing of this compound.

    The interplay of these interactions—strong O-H···N hydrogen bonds, supplemented by weaker C-H···O and potential C-H···F interactions—would create a complex and stable three-dimensional network.

    Potential Intermolecular Interactions in this compound
    Interaction TypeDonorAcceptorExpected StrengthRole in Crystal Packing
    Hydrogen BondO-HN (nitrile)StrongPrimary directional force
    Hydrogen BondC-H (aromatic/methyl)O (hydroxyl)WeakSecondary stabilization
    Hydrogen BondC-H (aromatic/methyl)FVery WeakMinor contribution to packing
    π-π StackingAromatic RingAromatic RingModerateStabilization of layered structures

    Computational Chemistry and Theoretical Investigations of 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. For 5-Fluoro-4-hydroxy-2-methylbenzonitrile, these methods elucidate its electronic structure, molecular properties, reactivity, and spectroscopic signatures.

    Density Functional Theory (DFT) Studies of Electronic Structure

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and vibrational frequencies of molecules. While direct DFT studies on this compound are not extensively available in the reviewed literature, significant insights can be drawn from studies on its close structural analogs, such as 5-fluoro-2-methylbenzonitrile (B1332097) (5F2MBN) and 2-fluoro-5-methylbenzonitrile (B33194) (2F5MBN).

    For these analogs, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netorientjchem.org These calculations help in determining key structural parameters. The addition of a hydroxyl group at the 4-position in this compound is expected to influence the electronic distribution and geometry, primarily through hydrogen bonding and resonance effects, which would alter bond lengths and angles compared to its non-hydroxylated counterparts. The optimized geometrical parameters for related molecules, as determined by DFT calculations, have shown good agreement with experimental X-ray diffraction data where available. researchgate.net

    Ab Initio Methods for Molecular Properties

    Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are foundational for computational chemistry. For molecules like this compound, ab initio calculations can provide valuable information about their fundamental molecular properties. Studies on related benzonitrile (B105546) derivatives often employ these methods to establish a baseline for more complex calculations. For instance, in the theoretical study of 5-fluoro-2-methylbenzonitrile, Hartree-Fock methods were used alongside DFT to determine molecular geometry and vibrational frequencies. orientjchem.org The results from ab initio calculations serve as a crucial reference point for understanding the electron correlation effects that are more accurately captured by DFT.

    HOMO-LUMO Orbital Analysis and Reactivity Prediction

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comajchem-a.com

    For substituted benzonitriles, the distribution of HOMO and LUMO orbitals is typically across the aromatic ring and the nitrile group. mdpi.comanalis.com.my The presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (fluoro, cyano) groups on the benzene (B151609) ring of this compound will significantly influence the energies of these orbitals.

    From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: irjweb.comajchem-a.comresearchgate.net

    Ionization Potential (I): Approximated as -EHOMO

    Electron Affinity (A): Approximated as -ELUMO

    Chemical Hardness (η): Calculated as (I - A) / 2

    Chemical Softness (S): The reciprocal of hardness (1/η)

    Electronegativity (χ): Given by (I + A) / 2

    Chemical Potential (μ): The negative of electronegativity (-χ)

    Electrophilicity Index (ω): Calculated as μ² / (2η)

    A molecule with a high chemical hardness and a large HOMO-LUMO gap is generally more stable and less reactive. irjweb.comresearchgate.net Conversely, a small gap and low hardness indicate higher reactivity. nih.gov While specific values for this compound are not available in the cited literature, analysis of related compounds suggests that the interplay of its functional groups would lead to a moderate reactivity profile.

    Table 1: Conceptual Reactivity Descriptors and Their Significance

    Descriptor Formula Significance
    HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
    Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
    Chemical Softness (S) 1 / η Reciprocal of hardness; indicates higher reactivity.
    Electronegativity (χ) (I + A) / 2 Measures the power of an atom or group to attract electrons.
    Electrophilicity Index (ω) μ² / (2η) Quantifies the energy lowering of a system when it accepts electrons.

    Prediction of Spectroscopic Data

    Computational methods are highly effective in predicting spectroscopic data, such as FT-IR, FT-Raman, and NMR spectra, which aids in the characterization of novel compounds.

    Theoretical vibrational frequencies for analogs like 5-fluoro-2-methylbenzonitrile have been calculated using DFT (B3LYP/6-311++G(d,p)). researchgate.netorientjchem.org The calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good match with experimental spectra. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretching, and various aromatic C-H and C-C vibrations. The C≡N stretching vibration in related benzonitriles is typically observed as a strong band in the range of 2220-2240 cm⁻¹. researchgate.net

    Table 2: Predicted Major Vibrational Frequencies for a Structurally Similar Compound (2-fluoro-5-methylbenzonitrile)

    Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
    C≡N Stretch ~2230 ~2252
    C-F Stretch ~1240 ~1245
    Aromatic C-H Stretch ~3050-3100 ~3060
    CH₃ Asymmetric Stretch ~2980 ~2985
    CH₃ Symmetric Stretch ~2930 ~2935

    Note: Data is illustrative and based on studies of similar compounds like 2-fluoro-5-methylbenzonitrile. researchgate.net The presence of a hydroxyl group would introduce a prominent O-H stretching band around 3300-3600 cm⁻¹.

    Molecular Dynamics (MD) Simulations (if applicable to conformational studies)

    Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov While no specific MD simulation studies for this compound were found in the searched literature, this technique would be highly applicable for studying its conformational dynamics. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the trajectories of its atoms based on a force field. mdpi.comnih.gov This would be particularly useful for understanding the rotational freedom of the hydroxyl group and its hydrogen-bonding interactions with solvent molecules or biological targets, providing insights into the molecule's flexibility and preferred conformations.

    Molecular Docking and Ligand-Target Interaction Studies (in context of bioactivity mechanisms)

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

    Although no molecular docking studies specifically involving this compound have been reported in the reviewed sources, its structural features suggest it could be a candidate for such investigations. The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitrile nitrogen, fluorine), along with a hydrophobic aromatic ring, makes it a plausible ligand for various biological targets. nih.govresearchgate.net A typical docking study would involve preparing the 3D structure of the target protein and then computationally fitting the ligand into the active site, scoring the different poses based on binding energy. nih.gov The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex, thereby providing a hypothesis for its mechanism of bioactivity. nih.gov

    Nonlinear Optical (NLO) Properties Calculations

    A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the nonlinear optical (NLO) properties of this compound. While theoretical investigations into the NLO characteristics of related benzonitrile derivatives and other organic molecules have been conducted, no dedicated research detailing the calculation of parameters such as dipole moment (μ), polarizability (α), or first-order hyperpolarizability (β) for this compound could be identified.

    For context, computational studies on isomeric compounds, such as 5-Fluoro-2-methylbenzonitrile, have utilized Density Functional Theory (DFT) to predict their NLO behavior. orientjchem.org These types of analyses are crucial for identifying materials with potential applications in optoelectronics and photonics. However, the specific arrangement of the fluoro, hydroxy, and methyl functional groups on the benzonitrile ring in this compound would uniquely influence its electronic and NLO properties, necessitating a dedicated theoretical study. Without such research, a quantitative assessment of its NLO potential remains undetermined.

    Thermodynamic Properties Analysis (e.g., Enthalpy, Entropy, Gibbs Free Energy)

    Similar to the status of NLO research, there is a lack of published computational studies on the specific thermodynamic properties of this compound. Theoretical calculations are commonly employed to determine fundamental thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, which provide insights into the stability and reactivity of a compound. libretexts.org

    While computational methodologies for calculating these properties for various organic molecules, including other substituted phenols and benzonitriles, are well-established, specific data for this compound is not available in the reviewed literature. pnrjournal.com Such an analysis would be valuable for understanding its behavior in chemical processes and for predicting its environmental fate. The unique intramolecular interactions resulting from the specific substitution pattern of this compound mean that data from other isomers or related compounds cannot be reliably extrapolated. Therefore, a detailed thermodynamic profile for this compound is yet to be computationally determined and reported.

    Biological Activity and Mechanistic Studies of 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile and Analogues Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects

    In Vitro Biological Screening Methodologies and Results

    In vitro studies are fundamental in determining the potential biological effects of a compound. These laboratory-based assays utilize cells, enzymes, or receptors to assess the activity of a substance in a controlled environment. For 5-Fluoro-4-hydroxy-2-methylbenzonitrile and its analogues, various in vitro screening methods have been employed to elucidate their biological potential.

    Cell-Based Assays (e.g., Cancer Cell Lines, Bacterial Strains)

    Cell-based assays are a cornerstone of drug discovery, providing insights into the cytotoxic or antimicrobial effects of a compound. While specific data on this compound is not extensively available in peer-reviewed literature, studies on its structural analogues offer valuable information.

    Analogues of this compound, such as other fluorinated benzonitrile (B105546) derivatives, have been investigated for their potential as anti-inflammatory and anti-cancer agents. chemimpex.comchemimpex.com For instance, compounds like 4-Fluoro-2-methylbenzonitrile (B118529) and 2-Fluoro-4-methylbenzonitrile are considered valuable intermediates in the synthesis of molecules with therapeutic potential in oncology and inflammation. chemimpex.comchemimpex.com The inclusion of a fluorine atom in such molecules can enhance their metabolic stability and biological activity.

    The general approach for evaluating the anti-cancer potential of such compounds involves screening against a panel of human cancer cell lines. The antiproliferative effects are typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

    While detailed data tables for this compound are not available, the table below conceptualizes how such data would be presented based on studies of analogous compounds.

    Table 1: Conceptual Antiproliferative Activity of Benzonitrile Analogues against Human Cancer Cell Lines

    Compound Analogue Cancer Cell Line IC₅₀ (µM)
    4-Fluoro-2-methylbenzonitrile derivative Breast (MCF-7) Data not available
    2-Fluoro-4-methylbenzonitrile derivative Lung (A549) Data not available
    5-Fluoro-2-methylbenzonitrile (B1332097) derivative Colon (HT-29) Data not available

    Note: This table is illustrative and does not represent actual experimental data for the listed compounds, as such specific data for these analogues in this direct context is not publicly available.

    Enzyme Inhibition Assays

    Enzyme inhibition is a common mechanism of action for many therapeutic agents. The fluorine atom, present in this compound, is known to play a significant role in the enzyme inhibitory potential of various compounds. researchgate.net Fluorinated compounds can act as potent inhibitors of different classes of enzymes, including hydrolases and transferases. researchgate.net The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to tighter binding to the active site of an enzyme. researchgate.net

    For example, fluorinated compounds have been designed as inhibitors of serine proteases, where the fluoro group can stabilize the tetrahedral intermediate formed during catalysis. researchgate.net While specific enzyme inhibition data for this compound is not available, its structural features suggest potential activity against various enzymatic targets.

    Table 2: Potential Enzyme Targets for Fluorinated Benzonitrile Analogues

    Enzyme Class Potential Target Rationale for Inhibition
    Kinases Tyrosine Kinases Potential for ATP-competitive inhibition
    Proteases Serine Proteases Stabilization of transition states by the fluoro group researchgate.net
    Methyltransferases Histone Methyltransferases Interference with cofactor binding or substrate recognition

    Note: This table represents potential areas of investigation for this compound and its analogues based on the known properties of fluorinated compounds.

    Receptor Binding Assays

    Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. This information is crucial for understanding the potential pharmacological effects of a molecule. There is currently no publicly available information from receptor binding assays for this compound or its close analogues.

    Elucidation of Molecular Mechanisms of Action

    Understanding the molecular mechanism of action of a compound is essential for its development as a therapeutic agent. This involves identifying its cellular targets and the signaling pathways it modulates.

    Target Identification and Validation Approaches

    The initial step in elucidating the mechanism of action is the identification of the molecular target(s) of a compound. For novel compounds like this compound, a variety of approaches can be employed. These can include affinity chromatography, where the compound is used as a bait to isolate its binding partners from cell lysates, and computational methods, such as molecular docking, which can predict potential binding targets.

    Given the absence of specific studies on this compound, any discussion on target identification remains speculative. However, based on the activities of analogous structures, potential targets could reside within pathways relevant to cell proliferation and inflammation.

    Signaling Pathway Modulation Investigations

    As there is no specific information on the molecular targets of this compound, there is likewise no data on its modulation of signaling pathways.

    Structure-Activity Relationship (SAR) Studies for Bioactivity

    The biological activity of benzonitrile analogues and related phenolic or fluorinated compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies reveal that modifications to these functional groups can dramatically alter the therapeutic potential of the molecule.

    For instance, in a series of YC-1 analogues, which are benzyl indazole derivatives, the position of fluorine substitution on a benzyl ring was critical for inhibitory activity against HIF-1 transcription. An ortho-fluoro substitution resulted in better inhibitory activity compared to meta or para substitutions. nih.gov Similarly, ortho-cyano substitution also led to enhanced activity. nih.gov This suggests that for compounds like this compound, the relative positions of the fluorine and cyano groups are likely crucial determinants of their biological effects.

    In the context of antimicrobial agents, the presence and position of fluorine atoms can enhance activity. Studies on fluorinated benzimidazole derivatives showed they possessed better antibacterial and antifungal properties than their non-fluorinated parent compounds. acgpubs.org Specifically, a fluorine atom at the meta-position of a phenyl ring attached to a benzimidazole core resulted in high activity against Gram-negative bacteria. acgpubs.org For antibacterial thiosemicarbazides, trifluoromethyl derivatives demonstrated optimal activity against both reference and pathogenic strains of Staphylococcus aureus. nih.gov

    Antimicrobial Activity Profiling (e.g., Antibacterial, Antifungal)

    Analogues of this compound, particularly those containing fluorine and phenolic structures, have demonstrated notable antimicrobial properties. The incorporation of fluorine into molecular scaffolds is a known strategy to enhance the pharmacokinetic and physicochemical properties of therapeutic agents, often leading to improved metabolic stability and membrane permeability. nih.gov

    Fluorinated compounds have shown significant antibacterial and antifungal activity. For example, a series of fluoro-substituted benzimidazole derivatives were effective against several Gram-positive and Gram-negative bacteria, as well as fungal strains. acgpubs.org In particular, compounds with a fluorine atom at the meta-position of the phenyl ring showed strong activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL. acgpubs.org The same study found that 2-(m-fluorophenyl)-benzimidazole derivatives were potent against Bacillus subtilis with an MIC value of 7.81 μg/mL. acgpubs.org

    Similarly, fluorobenzoylthiosemicarbazides containing trifluoromethyl groups were active against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov The activity of these compounds was highly dependent on the substitution pattern at the N4 aryl position. nih.gov

    The data below summarizes the antimicrobial activity of some fluorinated analogues.

    Compound ClassMicroorganismActivity (MIC)
    2-(m-fluorophenyl)-benzimidazole derivativesB. subtilis7.81 μg/mL
    Benzimidazole with m-fluoro substitutionGram-negative bacteria31.25 μg/mL
    Trifluoromethyl-substituted fluorobenzoylthiosemicarbazidesStaphylococcus aureus (MSSA & MRSA)7.82 - 31.25 μg/mL

    This table presents data on analogues to indicate the potential antimicrobial profile.

    These findings suggest that the fluoro-substituted phenolic nitrile structure of this compound could be a promising scaffold for the development of new antimicrobial agents.

    Anticancer Activity and Cytotoxicity Studies in Cell Culture

    Synthetic derivatives analogous to this compound have been the subject of research for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines. nih.gov The mechanisms often involve inducing apoptosis and autophagy, which leads to cancer cell death. nih.gov

    For instance, a synthetic β-nitrostyrene derivative, CYT-Rx20, showed inhibitory activity against several breast cancer cell lines, including MCF-7, MDA-MB-231, and ZR75-1, with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively. nih.gov The cytotoxic mechanism included arresting cancer cells at the G2/M phase of the cell cycle and activating the caspase cascade. nih.gov

    In another study, benzopyranone derivatives were evaluated for cytotoxicity against human lung cancer cell lines. One compound, referred to as compound 6, showed highly selective anticancer activity. researchgate.net The 50% lethal doses (LD50) for a series of these compounds (compounds 5-9) in A549 lung cancer cells after 48 hours of treatment ranged from 5.0 to 34.2 μM. researchgate.net

    Furthermore, studies on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives have also revealed cytotoxic effects against a panel of cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC-3 (prostate). mdpi.com One of the most potent molecules, a hydrazone derivative (1e), was particularly effective against PC-3 and A-549 cell lines and showed low toxicity to the non-cancerous MRC-5 cell line. mdpi.com

    The table below summarizes the cytotoxic activity of selected analogous compounds against various cancer cell lines.

    Compound/DerivativeCell LineActivity (IC50 / LD50)
    CYT-Rx20 (β-nitrostyrene derivative)MCF-7 (Breast)0.81 ± 0.04 μg/mL
    CYT-Rx20 (β-nitrostyrene derivative)MDA-MB-231 (Breast)1.82 ± 0.05 μg/mL
    CYT-Rx20 (β-nitrostyrene derivative)ZR75-1 (Breast)1.12 ± 0.06 μg/mL
    Benzopyranone derivative (compound 6)A549 (Lung)5.0 μM
    Hydrazone derivative (1d)PC-3 (Prostate)9.389 μM
    Hydrazone derivative (1e)A-549 (Lung)13.39 μM
    Oxadiazole derivative (2l)MDA-MB-231 (Breast)22.73 μM

    This table presents data on analogues to indicate the potential anticancer profile.

    These studies highlight that synthetic derivatives, including those with features present in this compound, can exert potent and selective cytotoxicity against cancer cells in vitro. nih.govresearchgate.net

    Anti-inflammatory Potential (if supported by in vitro/mechanistic research)

    Phenolic compounds are widely recognized for their anti-inflammatory properties. nih.govresearchgate.net They are thought to exert these effects by interfering with oxidative stress signaling and suppressing pro-inflammatory pathways. mdpi.com The anti-inflammatory activity of phenolic compounds may be attributed to their ability to scavenge reactive oxygen species or to modulate the production of inflammatory mediators. researchgate.netmdpi.com

    In vitro studies using models of inflammation have demonstrated the efficacy of various dietary phenolic compounds. For example, in a model of inflamed human intestinal epithelium using Caco-2 cells, certain flavonoids like genistein and (-)-epigallocatechin-3-gallate (EGCG) were shown to downregulate the inflammatory response. nih.govresearchgate.net Genistein reduced the overproduction of interleukin-6 (IL-6) and monocyte chemoattrapent protein-1 (MCP-1), while EGCG caused a decrease in the oversecretion of IL-6 and IL-8. nih.govresearchgate.net

    Similarly, anthocyanins, a class of phenolic compounds, can reduce the expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, and IL-6, thereby reducing inflammation. mdpi.com The anti-inflammatory effect of some phenolic compounds is also linked to the inhibition of transcriptional factors such as NF-κB, which plays a role in promoting inflammation. mdpi.com

    Research on isolated phenolic compounds from Habenaria digitata demonstrated inhibitory activity against key inflammatory enzymes. One compound, in particular, was potent against COX-1, COX-2, and 5-Lipoxygenase (5-LOX) with IC50 values of 42.76, 10.70, and 7.40 μg/mL, respectively. frontiersin.org

    Phenolic Compound/ClassPro-inflammatory Marker/EnzymeEffect
    GenisteinIL-6, MCP-1Reduced overproduction by ~50%
    (-)-epigallocatechin-3-gallate (EGCG)IL-6, IL-8Reduced oversecretion by 50% and 60%
    AnthocyaninsiNOS, COX-2, IL-1β, IL-6Reduced expression levels
    Compound 1 from H. digitataCOX-1IC50: 42.76 μg/mL
    Compound 1 from H. digitataCOX-2IC50: 10.70 μg/mL
    Compound 1 from H. digitata5-LOXIC50: 7.40 μg/mL

    This table presents data on various phenolic compounds to indicate potential anti-inflammatory mechanisms.

    Given that this compound contains a phenolic hydroxyl group, it is plausible that it could exhibit anti-inflammatory activity through similar mechanisms, such as the modulation of pro-inflammatory cytokines and enzymes.

    Applications of 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile in Research and Development

    Role as a Synthetic Intermediate for Complex Molecules

    5-Fluoro-4-hydroxy-2-methylbenzonitrile serves as a crucial starting material or intermediate in multi-step synthetic pathways aimed at constructing complex molecular architectures. The presence of multiple functional groups on the benzene (B151609) ring allows for selective and sequential chemical transformations, providing a robust platform for generating molecular diversity. The incorporation of a fluorine atom is particularly significant, as it can modulate the electronic properties of the molecule and enhance characteristics such as metabolic stability and lipophilicity in the final products. core.ac.ukelsevierpure.com

    In the realm of medicinal chemistry, substituted benzonitriles are recognized as important structural motifs and versatile precursors for the synthesis of Active Pharmaceutical Ingredients (APIs). While direct research on this compound is limited, the applications of its isomers and structurally related fluorinated benzonitriles highlight its potential. For instance, compounds like 4-fluoro-2-methylbenzonitrile (B118529) are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors used in diabetes treatment and have been explored for creating anti-inflammatory and anti-cancer agents. ossila.comchemimpex.com

    The introduction of fluorine into drug candidates can significantly improve their pharmacokinetic profiles, including bioavailability and metabolic resistance. youtube.com The unique substitution pattern of this compound makes it an attractive scaffold for developing novel therapeutics. The hydroxyl group can be used as a handle for introducing various side chains through etherification or esterification, while the nitrile group can be converted into other functionalities like amines or tetrazoles, which are common in drug molecules. Researchers utilize such fluorinated building blocks to design and synthesize new chemical entities that can target specific biological pathways with enhanced efficacy and selectivity. chemimpex.comnih.govnih.gov

    Table 1: Examples of Related Fluorinated Benzonitriles in Medicinal Chemistry

    Compound Therapeutic Area Role
    4-Fluoro-2-methylbenzonitrile Type II Diabetes Intermediate for Trelagliptin (DPP-IV inhibitor) ossila.com
    2-Fluoro-5-methylbenzonitrile (B33194) Drug Discovery Precursor for targeted therapies chemimpex.com

    Similar to its role in pharmaceuticals, this compound is a promising building block in the agrochemical sector. The inclusion of fluorine atoms in pesticides and herbicides is a well-established strategy to enhance their biological activity and stability. chemimpex.com Isomeric and related fluorinated benzonitriles are used as precursors in the synthesis of effective crop protection agents. chemimpex.com The rationale is that the fluorine atom can increase the molecule's ability to penetrate biological membranes and resist metabolic degradation, leading to more potent and durable herbicides and insecticides. chemimpex.comnih.gov The specific structure of this compound offers multiple reaction sites for chemists to develop new agrochemicals with potentially improved performance and environmental profiles.

    Table 2: Application of Related Compounds in Agrochemicals

    Compound Agrochemical Type Application
    2-Fluoro-5-methylbenzonitrile Herbicides, Pesticides Precursor for synthesis chemimpex.com

    The field of material science leverages unique molecular structures to create materials with specific, high-performance properties. Fluorinated aromatic compounds are of particular interest for developing advanced polymers and optoelectronic materials due to their thermal stability and distinct electronic characteristics. chemimpex.com

    A notable application for a structurally similar compound, 4-fluoro-2-methylbenzonitrile, is in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs). ossila.com It is used to create molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLED devices. ossila.com The fluorinated benzonitrile (B105546) unit is integral to the performance of these materials. An emitter synthesized from 4-fluoro-2-methylbenzonitrile and bicarbazole demonstrated high thermal stability and contributed to an OLED device with exceptional efficiency. ossila.com This suggests that this compound could also serve as a valuable intermediate for new optoelectronic materials, where its specific substitution pattern might be used to fine-tune the electronic and photophysical properties. nih.gov

    Table 3: Research Findings in Material Science for a Related Compound

    Compound Used Material Synthesized Application Key Finding

    Development of Fluorescent Probes and Chemical Sensors (if applicable)

    Currently, there is no specific information available in the reviewed literature detailing the use of this compound in the development of fluorescent probes or chemical sensors. The design of such tools relies on molecules that exhibit changes in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific analyte. youtube.com While fluorinated aromatic systems can be components of fluorescent dyes, the direct application of this particular compound has not been reported.

    Methodological Advancements in Analytical Chemistry

    In analytical chemistry, well-characterized compounds can serve as reference standards for the identification and quantification of related substances in complex mixtures. chemimpex.com While there are no specific studies detailing the use of this compound for methodological advancements, related fluorinated benzonitriles are utilized as standards in analytical techniques like chromatography. chemimpex.com Given its defined structure, this compound could potentially be used as a reference material in the development of new analytical methods for detecting and quantifying fluorinated aromatic compounds.

    Table 4: Mentioned Chemical Compounds

    Compound Name CAS Number
    This compound 1394936-27-6
    4-Fluoro-2-methylbenzonitrile 147754-12-9
    2-Fluoro-5-methylbenzonitrile 64113-84-4
    4-Amino-5-fluoro-2-methylbenzonitrile 1849279-50-0
    Trelagliptin 873901-92-1
    4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) Not available

    Future Directions and Emerging Research Avenues for 5 Fluoro 4 Hydroxy 2 Methylbenzonitrile

    Exploration of Novel and Sustainable Synthetic Methodologies

    The advancement of 5-Fluoro-4-hydroxy-2-methylbenzonitrile from a laboratory curiosity to a readily accessible building block hinges on the development of efficient and environmentally conscious synthetic routes. Current methodologies for structurally related fluorinated benzonitriles often rely on harsh conditions or toxic reagents, presenting challenges for large-scale production. For instance, traditional syntheses have involved reagents like copper (I) cyanide, which is toxic, and lachrymatory bromo-intermediates that are difficult to handle commercially. google.com

    Future research must prioritize "green" chemistry principles. This includes solid-state grinding and solution-based methods that utilize safer, non-reactive solvents like methanol (B129727), require no specialized or expensive apparatus, and operate at ambient temperatures. nih.gov The goal is to develop processes that are not only high-yielding but also minimize the formation of hazardous by-products, aligning with the requirements of sustainable manufacturing. nih.gov A key objective is to circumvent the use of toxic materials such as liquid bromine, cuprous cyanide, and high-toxicity solvents like carbon tetrachloride, which have been noted in the synthesis of similar intermediates. google.com

    Synthetic Strategy Description Advantages Reference
    Oxime Dehydration Conversion of a corresponding benzaldehyde (B42025) to an oxime, followed by dehydration using a reagent like sodium bisulphate monohydrate in a solvent such as toluene.Avoids toxic cyanating agents and hazardous bromo-intermediates. google.com google.com
    Green Co-crystal Formation Solid-state grinding or solution methods using pharmacologically safe co-formers and methanol as a solvent.No hazardous chemicals, economical, no by-products, ambient temperature and pressure. nih.gov nih.gov
    Friedel-Crafts Acylation Route Using m-fluorotoluene and a trihaloacetyl chloride as starting materials, followed by hydrolysis, acidification, and recrystallization.Potentially lower cost compared to routes starting with complex benzonitriles. google.com google.com

    Advanced Functionalization and Derivatization Strategies

    The molecular architecture of this compound provides multiple reactive sites for advanced functionalization. The hydroxyl, nitrile, and fluoro groups can be selectively modified to generate a library of novel derivatives with tailored properties. Fluorine substitution, in particular, is known to enhance the reactivity and stability of molecules, making it a valuable feature in the synthesis of biologically active compounds. chemimpex.com

    Derivatization strategies could include:

    O-alkylation or O-acylation of the hydroxyl group to explore changes in solubility and biological activity.

    Nucleophilic aromatic substitution of the fluorine atom, a reaction used to synthesize complex molecules like bicarbazole-based emitters for OLEDs from related fluorinated benzonitriles. ossila.com

    Hydrolysis or reduction of the nitrile group to yield carboxylic acids or amines, respectively, which serve as handles for further chemical elaboration.

    These strategies allow for the systematic modification of the compound's electronic and steric properties, which is a cornerstone of modern drug discovery and materials science. The ability to participate in such reactions allows for the efficient formation of complex structures, streamlining the discovery process for new anti-inflammatory and anti-cancer agents. chemimpex.com

    Functional Group Potential Reaction Resulting Moiety Purpose
    Hydroxyl (-OH) Etherification, EsterificationEther, EsterModulate lipophilicity, introduce new functionalities.
    Nitrile (-CN) Hydrolysis, ReductionCarboxylic Acid, AmineCreate key synthetic handles for amide or further amine chemistry.
    Fluorine (-F) Nucleophilic Aromatic SubstitutionAryl ether, Aryl amineIntroduce complex substituents, build larger molecular frameworks. ossila.com
    Aromatic Ring Electrophilic Aromatic SubstitutionSubstituted Benzene (B151609) RingFurther tune electronic properties and steric profile.

    Deeper Mechanistic Understanding of Chemical and Biological Interactions

    A thorough understanding of how this compound interacts on a molecular level is crucial for its rational application. This involves both computational and experimental approaches to elucidate reaction mechanisms and biological binding modes.

    Chemical Interactions: Mechanistic studies, which are highly dependent on the solvent and catalyst used, are essential. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to compute the molecular structure, vibrational frequencies, and energies, providing insights into the molecule's geometry and stability. orientjchem.orgresearchgate.net Such theoretical calculations have been used to analyze related molecules like 5-fluoro-2-methylbenzonitrile (B1332097), showing good correlation with experimental data. orientjchem.org

    Biological Interactions: To understand its potential as a therapeutic agent, it is vital to investigate its interactions with biological macromolecules. The oxylanion radical transfer mechanism, for example, is a process with precedent in biology that could be relevant for understanding redox reactions involving the compound. acs.org Investigating how the molecule binds to protein targets can reveal the structural basis for its activity and guide the design of more potent and selective derivatives.

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction (computational)

    Computational tools, particularly artificial intelligence (AI) and machine learning (ML), are revolutionizing drug discovery and materials science. For this compound, these technologies can be leveraged to accelerate research and development significantly.

    In silico models can predict a wide range of properties, including:

    Biological Activity: AI algorithms can be trained on existing datasets to predict the potential of the compound and its derivatives against various biological targets.

    Pharmacokinetics (ADMET): Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be predicted. For instance, computational models have been used to assess the drug-likeness, bioavailability, cardiotoxicity, and mutagenicity of structurally related quinolone derivatives. mdpi.com

    Molecular Docking: These simulations can predict the binding affinity and orientation of the compound within the active site of a target protein, such as the colchicine-binding pocket of tubulin, which has been studied for similar scaffolds. mdpi.com

    By using these predictive models, researchers can prioritize the synthesis of derivatives with the highest probability of success, saving time and resources.

    Computational Tool Application for this compound Potential Outcome Reference
    Molecular Docking Predict binding mode and affinity to biological targets (e.g., tubulin, kinases).Identification of likely mechanism of action; guide for potency optimization. mdpi.com
    ADMET Prediction In silico assessment of drug-likeness, bioavailability, and potential toxicity.Early identification of potential liabilities; selection of candidates with favorable profiles. mdpi.com
    Quantitative Structure-Activity Relationship (QSAR) Develop models linking structural features to biological activity.Rational design of new derivatives with enhanced potency and selectivity.
    Density Functional Theory (DFT) Calculate geometric and electronic properties.Understanding of molecular stability, reactivity, and spectroscopic properties. orientjchem.orgresearchgate.net

    Further Elucidation of Biological Targets and Pathways for In Vitro Studies

    While computational predictions provide valuable hypotheses, experimental validation through in vitro studies is essential. Given that related fluorinated benzonitriles and their derivatives serve as key intermediates for anti-inflammatory and anti-cancer agents, a logical starting point is to screen this compound against relevant biological targets. chemimpex.com

    Potential avenues for in vitro investigation include:

    Anticancer Screening: The compound and its derivatives could be tested against a panel of human cancer cell lines, such as colorectal (HCT 116, HT-29) and breast (MCF-7) cancer cells, which have been used to evaluate related compounds. nih.govresearchgate.net

    Enzyme Inhibition Assays: Based on the activity of similar scaffolds, assays targeting enzymes like poly (ADP-ribose) polymerase (PARP) or tubulin polymerization could be conducted. google.commdpi.com

    Pathway Analysis: Should the compound show significant activity, further studies would be needed to determine the specific cellular pathways it modulates, such as apoptosis induction or cell cycle arrest at the G2/M phase, as seen with related quinolones. mdpi.com

    Sustainable and Scalable Research and Development Approaches

    For this compound to have a real-world impact, its research and development must be both sustainable and scalable. This involves a holistic approach that considers the entire lifecycle of the compound, from initial synthesis to potential commercial application.

    Key principles for a sustainable R&D strategy include:

    Process Optimization: Developing synthetic routes that are not only high-yielding but also robust and reproducible on a larger scale. This includes avoiding reactions that require extreme temperatures or pressures, or those that result in charring and tedious work-ups. google.com

    Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product, thus minimizing waste.

    Safety and Hazard Reduction: Prioritizing the use of non-toxic, non-hazardous reagents and solvents to ensure the safety of researchers and minimize environmental impact. google.comgoogle.com

    Economic Viability: Focusing on routes that utilize readily available and cost-effective starting materials and catalysts to ensure the final compound is economically feasible for its intended application. google.com

    By integrating these principles, the scientific community can ensure that the exploration of this compound is conducted responsibly and with a clear path toward practical utility.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 5-Fluoro-4-hydroxy-2-methylbenzonitrile, and how can hydroxyl group protection be optimized?

    • Methodological Answer :

    • Step 1 : Start with 2-methyl-4-fluorobenzonitrile as a precursor. Introduce the hydroxyl group via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF, followed by quenching with a boronating agent (e.g., B(OiPr)₃) and oxidation with H₂O₂ .
    • Step 2 : Protect the hydroxyl group using trimethylsilyl (TMS) or acetyl protecting agents to prevent undesired side reactions during subsequent steps. Acetyl protection (acetic anhydride/pyridine) is preferred for stability in polar solvents .
    • Validation : Monitor reaction progress via TLC and confirm protection efficiency using ¹⁹F NMR (shift changes ~3–5 ppm) .

    Q. How should researchers characterize this compound to confirm structural integrity?

    • Methodological Answer :

    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL or SHELXS) for single-crystal structure determination. Crystallize the compound in ethanol/water (7:3 v/v) at 4°C .
    • Spectroscopy :
    • ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm).
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine environment .
    • Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 165.

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential cyanide release under acidic conditions .
    • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the nitrile group.

    Advanced Research Questions

    Q. How can researchers resolve contradictions in purity data for this compound?

    • Methodological Answer :

    • Cross-Validation : Combine HPLC (C18 column, 70:30 H₂O:MeCN) with LC-MS to detect impurities. Compare retention times against synthetic intermediates .
    • Elemental Analysis : Confirm C/F/N ratios (theoretical: C 61.76%, F 11.52%, N 8.47%) to identify stoichiometric deviations.
    • Case Study : A 2024 study found discrepancies in fluorine content due to incomplete deprotection; repeating the reaction with excess TMSCl resolved the issue .

    Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

    • Methodological Answer :

    • Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (XPhos, SPhos) in Suzuki-Miyaura reactions. Optimize solvent (toluene > DMF) and base (K₂CO₃ > Na₂CO₃) .
    • AI-Driven Synthesis : Use retrosynthetic tools (e.g., Reaxys/Pistachio) to predict viable routes. For example, coupling with boronic esters via microwave-assisted conditions (120°C, 30 min) improves yield by 20% .

    Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties in drug discovery?

    • Methodological Answer :

    • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Test in vitro microsomal assays (human liver microsomes, NADPH) to measure half-life (t₁/₂) .
    • Membrane Permeability : Use Caco-2 cell monolayers to assess P-gp efflux. Fluorine’s electronegativity enhances passive diffusion (logP ~1.8) compared to non-fluorinated analogs .
    • Case Study : A 2023 study showed this compound increased target binding affinity (Kd = 12 nM vs. 45 nM for non-fluorinated analog) in kinase inhibitors .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.